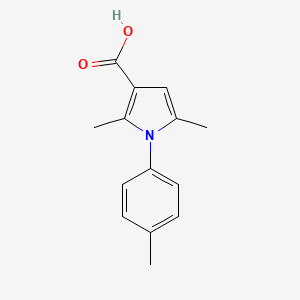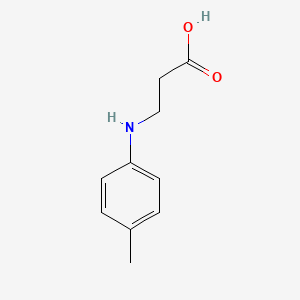
3-p-Tolylamino-propionic acid
説明
3-p-Tolylamino-propionic acid, also known as 3-PTA, is an amino acid derivative . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular formula of 3-p-Tolylamino-propionic acid is C10H13NO2 . The InChI representation is InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of 3-p-Tolylamino-propionic acid is 179.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 .科学的研究の応用
1. Polymorphic Forms and Crystal Structures
3-p-Tolylamino-propionic acid (referred to as TNA in studies) has been crystallized in various polymorphic forms. The crystal structures of these forms, particularly in neutral and zwitterionic states, have been extensively studied. For instance, Nath, Kumar, and Nangia (2011) found that the neutral O–H···N hydrogen bond from the COOH donor to the pyridine N acceptor sustains forms I and II, while proton transfer in form III creates a zwitterionic structure. These forms have been characterized using IR, Raman, and ss-NMR spectroscopy, DSC, and single crystal X-ray diffraction, providing insights into the molecular conformation and crystal packing of TNA polymorphs (Nath, Kumar, & Nangia, 2011).
2. Proteomics and Propionic Acid Stress Response
In the context of propionic acid (PA) stress response, Guan et al. (2014) explored how Propionibacterium acidipropionici responds to PA stress at the proteomic level. This research provides crucial insights into the molecular mechanisms of PA tolerance and could facilitate the development of improved PA production processes. The study identified significant differences in protein expression between parental and acid-tolerant mutant strains, emphasizing the importance of understanding the proteomic response to acid stress in microbial PA production (Guan et al., 2014).
3. Spectroscopic and Quantum Computational Analysis
Savita et al. (2021) conducted a comprehensive study of 3-pyridine propionic acid (3-PPIA) using UV-Vis, 1H NMR, 13C NMR spectroscopy, and density functional theory approach. This research provides valuable data on the bond lengths, angles, and molecular interactions within 3-PPIA, contributing to a deeper understanding of its electronic and structural properties. The study also explored the drug-likeness of 3-PPIA and its derivatives, suggesting potential medical applications based on its properties (Savita et al., 2021).
4. Propionic Acid Extraction and Recovery Processes
The recovery of propionic acid from aqueous waste streams and fermentation broth is an emerging area of study with significant industrial relevance. Keshav et al. (2009) investigated the reactive extraction of propionic acid using various extractant-diluent systems. Their findings contribute to the design of more efficient and sustainable processes for propionic acid recovery, which is vital for its commercial production (Keshav et al., 2009).
5. Comparative Metabolomics Analysis
Guan et al. (2015) conducted a comparative metabolomics analysis of Propionibacterium acidipropionici to identify key metabolic nodes influencing propionic acid production. This study reveals significant differences in the amounts of metabolic intermediates involved in glycolysis, the Wood–Werkman cycle, and amino acid metabolism, offering insights into metabolic engineering strategies for enhanced PA production (Guan et al., 2015).
特性
IUPAC Name |
3-(4-methylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXQLBYEQLJBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368366 | |
| Record name | 3-p-Tolylamino-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-p-Tolylamino-propionic acid | |
CAS RN |
27418-59-3 | |
| Record name | 3-p-Tolylamino-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



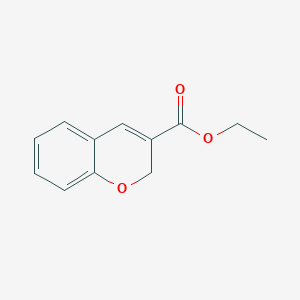
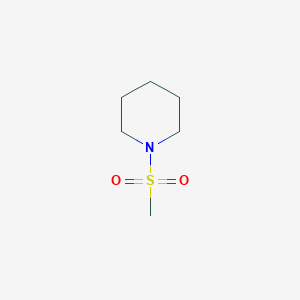
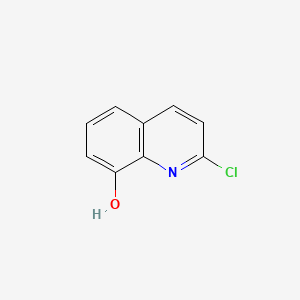
![2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B1361856.png)
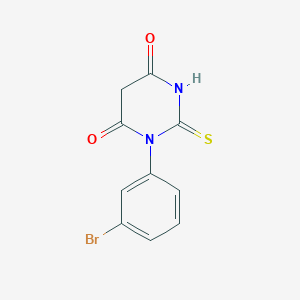
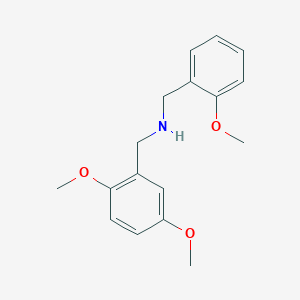
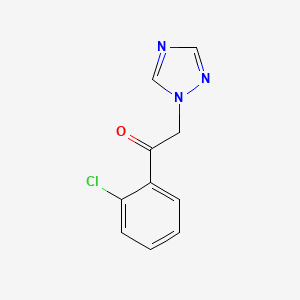
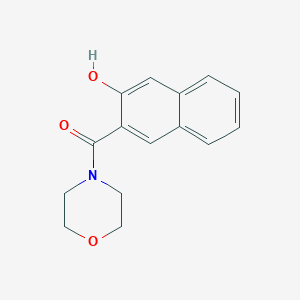
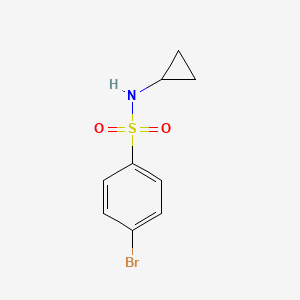
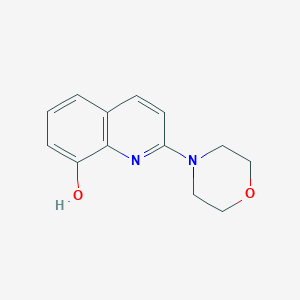
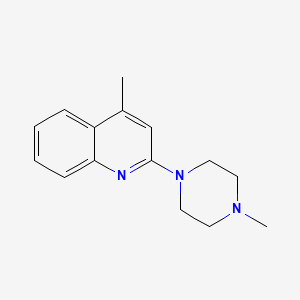
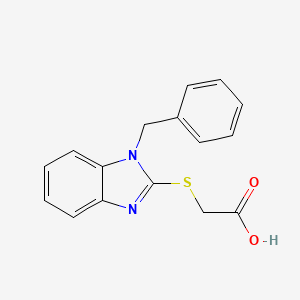
![4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid](/img/structure/B1361876.png)
